molecular formula C7H5N B047950 Benzonitrile-d5 CAS No. 2102-15-0

Benzonitrile-d5

Cat. No.: B047950
CAS No.: 2102-15-0
M. Wt: 108.15 g/mol
InChI Key: JFDZBHWFFUWGJE-RALIUCGRSA-N
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Description

Benzonitrile-d5, also known as phenyl-d5 cyanide, is a deuterated form of benzonitrile. It is characterized by the substitution of hydrogen atoms with deuterium atoms, resulting in the molecular formula C7D5N. This compound is primarily used as a reference substance in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Biochemical Analysis

Biochemical Properties

Benzonitrile-d5 interacts with various enzymes and proteins. For instance, it has been found to interact with nitrilases, a class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids . This interaction is crucial in the metabolism of this compound and can influence various biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that this compound can influence the growth of certain bacterial strains, indicating a potential impact on cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its influence on gene expression. For instance, it has been suggested that the ionization of clusters containing this compound can lead to the formation of complex molecules . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of a compound can vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized by nitrilases, which are part of the aldoxime–nitrile pathway, one of the important routes of carbon and nitrogen metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, in the context of organic light-emitting diodes, benzonitrile derivatives have been used as electron transport type host materials .

Subcellular Localization

While specific studies on the subcellular localization of this compound are limited, it is known that the localization of molecules within a cell can have significant effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzonitrile-d5 is typically synthesized by the reaction of benzonitrile with heavy water (D2O) under appropriate conditions. This process can be catalyzed by a basic catalyst or a hydrogenating agent . The reaction involves the exchange of hydrogen atoms in benzonitrile with deuterium atoms from heavy water.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of heavy water and a suitable catalyst to facilitate the deuterium exchange reaction. The reaction conditions are optimized to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzonitrile-d5 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy for accurate signal calibration. Its chemical properties are similar to benzonitrile, but the presence of deuterium atoms results in slightly different physical properties, such as density and boiling point .

Properties

IUPAC Name

2,3,4,5,6-pentadeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDZBHWFFUWGJE-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584018
Record name (~2~H_5_)Benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102-15-0
Record name (~2~H_5_)Benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2102-15-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining quadrupolar coupling constants (DQCC) and asymmetry parameters (η) for deuterated compounds like Benzonitrile-d5?

A1: Determining DQCC and η values provides valuable insights into the electronic environment and molecular dynamics of molecules. In the case of this compound, these parameters were determined for ortho, meta, and para deuterons using NMR spectroscopy in oriented phases []. This information helps researchers understand the orientation and interaction of the molecule within different solvent systems, contributing to a deeper understanding of its behavior in various chemical and physical processes.

Q2: How does the use of liquid crystal solvents contribute to the study of this compound?

A2: Liquid crystal solvents provide an anisotropic environment, meaning their properties differ depending on the direction. When this compound is dissolved in such a solvent, its motion becomes partially restricted, leading to a non-zero average for the dipolar and quadrupolar interactions []. This allows researchers to observe and measure these interactions, which would otherwise average to zero in an isotropic environment like a regular liquid. By analyzing the NMR spectra of this compound in different liquid crystal solvents, researchers can extract valuable information about its structure and dynamics.

Q3: Can you provide the DQCC and η values determined for the deuterons in this compound based on the research?

A3: The research determined the following DQCC and η values for the deuterons in this compound []:

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